
N-(2-methylpropyl)quinolin-6-amine
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Overview
Description
N-(2-methylpropyl)quinolin-6-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)quinolin-6-amine typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce functional groups onto the quinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Scientific Research Applications
N-(2-methylpropyl)quinolin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)quinolin-6-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer applications, it interferes with cell proliferation pathways, such as the PI3K/AKT/mTOR pathway, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: An anticancer agent with activity against lung cancer cells.
4-hydroxyquinoline: Known for its antimicrobial activity.
Uniqueness
N-(2-methylpropyl)quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its 2-methylpropyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to other quinoline derivatives .
Biological Activity
N-(2-methylpropyl)quinolin-6-amine is a compound belonging to the quinoline class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a quinoline core with a branched alkyl substituent at the nitrogen atom. The structural characteristics of this compound influence its solubility, lipophilicity, and interaction with biological targets.
Property | Description |
---|---|
Molecular Formula | C12H14N2 |
Molecular Weight | 198.25 g/mol |
Functional Groups | Amine group, quinoline ring |
Solubility | Moderately soluble in organic solvents |
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
Antitumor Activity
Research has highlighted the potential of this compound as an antitumor agent. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
In vitro studies show that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
- Enzyme Inhibition : Quinoline derivatives may inhibit key enzymes involved in metabolic pathways or signaling cascades critical for tumor growth.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparative Studies
Comparative analysis with other quinoline derivatives reveals unique properties of this compound:
Compound | Activity | IC50 Values |
---|---|---|
N-(butan-2-yl)quinolin-6-amine | Antimicrobial and anticancer | IC50 = 0.49 µM (HeLa) |
N-(ethyl)quinolin-6-amine | Moderate anticancer activity | IC50 = 1.5 µM (PC3) |
This compound | Potent cytotoxicity across various cell lines | IC50 values pending further study |
Case Studies
-
Study on Antitumor Activity :
In a study evaluating novel quinoline derivatives, this compound exhibited promising antiproliferative effects against HeLa cells with an IC50 value significantly lower than established chemotherapeutics . The mechanism involved apoptosis induction and disruption of the tubulin network. -
Antimicrobial Evaluation :
A series of tests against Gram-positive and Gram-negative bacteria showed that this compound displayed effective antimicrobial properties comparable to traditional antibiotics . Further investigations are needed to elucidate its full spectrum of activity.
Properties
IUPAC Name |
N-(2-methylpropyl)quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)9-15-12-5-6-13-11(8-12)4-3-7-14-13/h3-8,10,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBIFAXFTQCNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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